Product packaging for (2Z)-1,4-dibromo-2-methylbut-2-ene(Cat. No.:CAS No. 16526-18-4)

(2Z)-1,4-dibromo-2-methylbut-2-ene

Cat. No.: B3245031
CAS No.: 16526-18-4
M. Wt: 227.92 g/mol
InChI Key: HICPKHPJQJZCFP-DJWKRKHSSA-N
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Description

Significance as a Stereodefined Synthetic Precursor

The precise spatial arrangement of atoms in a molecule can dramatically influence its biological activity and material properties. The Z-geometry of the double bond in (2Z)-1,4-dibromo-2-methylbut-2-ene is a critical feature that chemists can exploit. This "stereochemical information" can be transferred to new, more complex molecules during a chemical reaction, a process known as stereospecific or stereoselective synthesis.

The presence of two bromine atoms, which are good leaving groups in nucleophilic substitution reactions, at allylic positions enhances its reactivity. This dual functionality allows for a range of transformations, including cyclization reactions and the introduction of various functional groups, all while maintaining the initial stereochemistry of the double bond. The methyl group on the double bond also influences the reactivity and stability of the molecule and its derivatives.

Historical Context and Evolution of Research on Dibrominated Alkenes

The study of halogenated alkenes is a cornerstone of organic chemistry. Historically, the synthesis of vicinal dibromides through the bromination of alkenes was a fundamental reaction to characterize unsaturated compounds. nih.gov The development of methods to control the stereochemical outcome of these reactions has been a significant area of research. organic-chemistry.org

Early methods for preparing dibrominated alkenes often resulted in mixtures of E and Z isomers, which were often difficult to separate and limited their application in stereoselective synthesis. Over the years, significant advancements have been made in developing synthetic routes to access stereochemically pure isomers. These methods often rely on starting materials with pre-existing stereocenters or the use of stereoselective reagents and catalysts. The ability to produce compounds like this compound with high isomeric purity has been a crucial enabler for its use in modern synthetic chemistry.

A related compound, (E)-4-bromo-2-methylbut-2-en-1-al, has been noted for its importance as a starting material in the industrial synthesis of Vitamin A, highlighting the significance of such brominated isoprene-derived building blocks. google.com This underscores the potential of stereoisomerically pure dibrominated butenes in the synthesis of biologically active compounds.

Unique Structural Features and their Research Implications

The structure of this compound is characterized by a carbon-carbon double bond with a cis or Z configuration of the bromomethyl groups. This specific arrangement has several implications for its reactivity and application in research.

The Z-configuration brings the two bromomethyl groups into closer proximity compared to the corresponding E-isomer. This can influence the regioselectivity and stereoselectivity of its reactions. For instance, in intramolecular cyclization reactions, the Z-isomer can lead to the formation of specific ring systems that would be difficult to access from the E-isomer.

The combination of the stereodefined double bond and the two reactive C-Br bonds makes it a versatile four-carbon building block. Researchers can selectively react one or both bromine atoms, and the double bond can participate in various addition or cycloaddition reactions. This versatility allows for the construction of a diverse array of complex molecular architectures.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

PropertyValue

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8Br2 B3245031 (2Z)-1,4-dibromo-2-methylbut-2-ene CAS No. 16526-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-1,4-dibromo-2-methylbut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2/c1-5(4-7)2-3-6/h2H,3-4H2,1H3/b5-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICPKHPJQJZCFP-DJWKRKHSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCBr)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CBr)/CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2z 1,4 Dibromo 2 Methylbut 2 Ene

Established Synthetic Routes and Precursors

Established methods for the synthesis of dibrominated butene derivatives often rely on the electrophilic addition of bromine to conjugated dienes. However, controlling the stereochemical outcome to favor the (Z)-isomer is a primary obstacle.

Bromination Strategies of Isoprene (B109036) and Related Butene Derivatives

The direct bromination of isoprene (2-methyl-1,3-butadiene) typically yields a mixture of products, including the 1,2-addition product (3,4-dibromo-2-methyl-1-butene), the 1,4-addition product (1,4-dibromo-2-methyl-2-butene), and the 4,1-addition product (1,4-dibromo-3-methyl-2-butene). The 1,4-adduct, which contains the desired carbon skeleton, is formed as a mixture of (E) and (Z) isomers.

The ratio of these products is highly dependent on the reaction conditions. Quantum-chemical calculations on the bromination of buta-1,3-diene suggest that the 1,2-addition product is kinetically favored, while the 1,4-addition product is thermodynamically more stable. researchgate.net This principle generally applies to substituted dienes like isoprene. Lower temperatures tend to favor the formation of the kinetically controlled 1,2-adduct, while higher temperatures or longer reaction times allow for rearrangement to the more stable 1,4-adducts. However, the (E)-isomer of 1,4-dibromo-2-methylbut-2-ene is generally the thermodynamically more stable and, therefore, the major product under equilibrium conditions.

PrecursorReagentConditionsMajor ProductsReference
Buta-1,3-dieneBr₂Electrophilic additionMixture of 1,2- and 1,4-adducts researchgate.net
Cyclohexa-1,3-dieneBr₂-70 °C1,2t,3t,4c-tetrabromo compound nih.gov

This table presents data for the bromination of related 1,3-dienes to illustrate general principles.

Stereoselective Synthesis of the (2Z)-Isomer

Achieving a high stereoselectivity for the (Z)-isomer often requires indirect methods or the use of specific precursors that guide the stereochemical outcome. One potential strategy involves the stereoselective reduction of a corresponding alkyne precursor.

Another approach involves the stereospecific reaction of a precursor with defined stereochemistry. For instance, the synthesis of (Z)-1-bromo-1-alkenes has been achieved with high stereoselectivity through the microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. This suggests that a similar strategy, if a suitable precursor to (2Z)-1,4-dibromo-2-methylbut-2-ene could be designed, might provide a viable synthetic route.

Advanced Synthetic Approaches and Reaction Conditions

Advanced synthetic methods, particularly those employing catalytic systems, offer greater control over stereoselectivity and can provide pathways to the less thermodynamically stable (Z)-isomer.

Catalytic Systems and Ligand Effects in Synthesis

Palladium-catalyzed reactions have shown significant promise in the stereoselective synthesis of haloalkenes. For example, the hydrohalogenation of alkynyl halides using a palladium catalyst has been demonstrated to produce (Z)-1,2-dihaloalkenes with high stereoselectivity. nih.govresearchgate.net This methodology involves the syn-addition of the hydrohalic acid across the triple bond. A hypothetical application to a precursor of this compound could involve the synthesis of a suitable bromo-alkyne followed by palladium-catalyzed hydrobromination.

The choice of ligand in such catalytic systems is crucial for achieving high stereoselectivity. For instance, in the palladium-catalyzed hydrohalogenation of alkynyl halides, the use of cis,cis-1,5-cyclooctadiene (cod) as a ligand was found to be effective. researchgate.net The steric and electronic properties of the ligand influence the geometry of the transition state, thereby directing the stereochemical outcome of the reaction.

Catalyst SystemLigandSubstrate TypeProduct StereochemistryReference
[(allyl)PdCl]₂cis,cis-1,5-cyclooctadieneAlkynyl halides(Z)-1,2-dihaloalkenes nih.govresearchgate.net
Ni(cod)₂PCy₃1,3-dienesStereodefined allylic alcohols (from boronate) organic-chemistry.org

This table showcases catalytic systems used for stereoselective synthesis of related compounds, indicating potential avenues for the target molecule.

Optimization of Reaction Efficiency and Yield

Optimizing the reaction efficiency and yield for the synthesis of this compound would involve a systematic study of various reaction parameters. These include temperature, solvent, concentration, and the nature of the bromine source. For catalytic methods, the catalyst loading, ligand-to-metal ratio, and the presence of additives would also be critical factors.

For non-catalytic routes, such as the direct bromination of isoprene, achieving a higher yield of the (Z)-isomer would likely involve kinetic control at low temperatures to suppress the formation of the thermodynamically favored (E)-isomer, followed by rapid quenching of the reaction to prevent isomerization. However, this often leads to a complex mixture of products requiring challenging purification.

Retrosynthetic Analysis and Strategic Disconnections Incorporating the Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by working backward from the product to simpler, readily available starting materials. chemistry.coachlibretexts.org For this compound, several retrosynthetic disconnections can be envisioned.

A primary disconnection strategy would involve a carbon-bromine bond disconnection, leading back to a precursor that can be stereoselectively brominated.

Retron: (Z)-Allylic bromide Transform: Stereoselective allylic bromination

This leads back to a (Z)-allylic alcohol. The stereoselective synthesis of (Z)-allylic alcohols is a well-established field, with numerous methods available. nih.gov The subsequent conversion of the hydroxyl group to a bromide with retention of configuration would complete this synthetic route.

Another strategic disconnection focuses on the formation of the carbon-carbon double bond with the desired (Z)-stereochemistry.

Retron: (Z)-Alkene Transform: Stereoselective alkyne reduction or Wittig-type reaction

This approach would start from a suitable alkyne precursor, which could be synthesized from smaller fragments. The stereoselective reduction of the alkyne to the (Z)-alkene can be achieved using catalysts such as Lindlar's catalyst.

A more advanced retrosynthetic approach would involve a disconnection based on a catalytic cross-coupling reaction.

Retron: (Z)-Dihaloalkene Transform: Palladium-catalyzed hydrohalogenation

Reactivity and Mechanistic Studies of 2z 1,4 Dibromo 2 Methylbut 2 Ene

Electrophilic and Nucleophilic Reactions Involving Halogen Moieties

The presence of two bromine atoms on the carbon backbone of (2Z)-1,4-dibromo-2-methylbut-2-ene dictates a significant portion of its reactivity. These bromine atoms are susceptible to both substitution and elimination reactions, providing pathways to a variety of functionalized products.

Substitution Reactions at Brominated Carbons

The carbon-bromine bonds in this compound are polarized, with the carbon atoms bearing a partial positive charge, making them electrophilic and thus susceptible to attack by nucleophiles. These reactions typically proceed via an S_N2 mechanism, where the nucleophile attacks the carbon atom, and the bromide ion acts as a leaving group.

The versatility of this substrate in substitution reactions is demonstrated by its use in the synthesis of various heterocyclic compounds. While specific studies on this compound are limited, the reactivity of the closely related 1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane provides significant insight. It is reasonable to infer that the non-adamantyl-substituted compound will exhibit similar reactivity profiles. For instance, reactions with primary amines can lead to the formation of pyrrolines and pyrroles. arkat-usa.org Similarly, reactions with sulfide (B99878) ions can yield thiophenes, and reactions with diols or catechols can produce oxygen-containing heterocycles like (dihydro)-1,6-benzodioxocines. arkat-usa.org

The general scheme for these reactions involves the sequential displacement of the two bromide ions by a dinucleophile. The initial substitution forms an intermediate that can then undergo an intramolecular cyclization to form the heterocyclic ring.

Table 1: Representative Substitution Reactions for the Synthesis of Heterocycles

NucleophileProduct TypeExample Product from Adamantyl DerivativeReference
Primary Amine (e.g., Aniline)PyrroleAdamantyl-substituted pyrrole arkat-usa.org
HydrazinePyridazinium SaltAdamantyl-substituted pyridazinium salt arkat-usa.org
Sodium SulfideThiopheneAdamantyl-substituted thiophene arkat-usa.org
Catechol(Dihydro)-1,6-benzodioxocineAdamantyl-substituted (dihydro)-1,6-benzodioxocine arkat-usa.org

It is important to note that in the case of the adamantyl derivative, the dihydro derivatives formed in some of these reactions are reported to be unstable and are easily oxidized by atmospheric oxygen to the corresponding aromatic heterocycles. arkat-usa.org

Elimination Reactions Leading to Further Unsaturation

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form a more unsaturated system. The most likely pathway is an E2 (bimolecular elimination) reaction, where the base abstracts a proton from a carbon adjacent to a carbon-bromine bond, leading to the concerted formation of a double bond and the expulsion of the bromide ion. organic-chemistry.orgorganic-chemistry.org

Depending on the reaction conditions and the base used, a single or double elimination can occur. A single elimination would lead to the formation of a brominated diene, while a double elimination would result in the formation of isoprene (B109036) (2-methyl-1,3-butadiene), a volatile organic compound. chalmers.se The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product, although the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). umich.educhemsrc.com

Transformations Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is an electron-rich region, making it susceptible to attack by electrophiles. This allows for a range of addition and cycloaddition reactions.

Addition Reactions and Stereochemical Outcomes

Electrophilic addition to the double bond is a characteristic reaction of alkenes. For example, the addition of a hydrogen halide (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom would add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the more stable carbocation. nih.gov However, the presence of the electron-withdrawing bromo-methyl groups can influence the regioselectivity of the addition.

The stereochemistry of the addition reaction is also a key consideration. The addition of halogens, such as bromine, typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms to the double bond. This means that the two new bromine atoms would add to opposite faces of the double bond.

Cycloaddition Chemistry and Ring-Forming Reactions

While specific cycloaddition reactions involving this compound are not extensively documented, its structure suggests potential participation in such transformations. As a dienophile, it could react with dienes in a Diels-Alder reaction to form six-membered rings. However, the electron-withdrawing nature of the bromine atoms may reduce the reactivity of the double bond in this context.

More plausibly, as demonstrated with the analogous adamantyl derivative, the compound can serve as a four-carbon building block in cyclization reactions following initial substitution at the bromine-bearing carbons. arkat-usa.org For example, reaction with a dinucleophile can be considered a formal [4+1], [4+2], or larger cycloaddition depending on the nature of the nucleophile, leading to the formation of five-, six-, or larger-membered heterocyclic rings.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bonds in this compound are suitable for participating in such reactions, particularly those catalyzed by palladium.

While specific studies on this Z-isomer are scarce, research on similar allylic diacetoxybutenes suggests that palladium-catalyzed reactions are feasible. chalmers.se For instance, a palladium(0) catalyst could oxidatively add to one of the carbon-bromine bonds to form an η³-allylpalladium intermediate. This intermediate could then react with a variety of nucleophiles in reactions such as the Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon bonds. The stereochemistry of the starting material can influence the stereochemical outcome of the product.

The use of palladium catalysis could also facilitate isomerization of the Z-isomer to the E-isomer, as has been observed with related diacetoxybutenes. chalmers.se The reaction conditions, including the choice of solvent and ligands, would be crucial in controlling the reaction pathway and the selectivity for a particular product.

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

Coupling ReactionPotential ReactantPotential Product
Suzuki CouplingArylboronic acidAryl-substituted methylbutene derivative
Heck CouplingAlkeneAlkenyl-substituted methylbutene derivative
Sonogashira CouplingTerminal alkyneAlkynyl-substituted methylbutene derivative
Buchwald-Hartwig AminationAmineAmino-substituted methylbutene derivative

Suzuki-Miyaura Coupling Protocols

There is no specific information available in the scientific literature regarding the application of Suzuki-Miyaura coupling protocols to this compound. In principle, a Suzuki-Miyaura reaction would involve the palladium-catalyzed coupling of this dibromide with an organoboron reagent in the presence of a base. Key factors that would need to be investigated include the regioselectivity of the coupling (i.e., which bromine atom reacts first) and the stereochemical integrity of the double bond throughout the catalytic cycle.

Stille Coupling and Organotin Reagents

Similarly, a comprehensive search of chemical databases and literature reveals no specific studies on the Stille coupling of this compound with organotin reagents. A hypothetical Stille coupling would involve the reaction of the dibromide with an organostannane, catalyzed by a palladium complex. The toxicity of organotin reagents is a known drawback of this methodology. wikipedia.org

Heck, Negishi, and Sonogashira Coupling Variants

No dedicated research has been found describing the use of this compound in Heck, Negishi, or Sonogashira coupling reactions.

A Heck reaction would theoretically involve the coupling of the dibromide with an alkene.

A Negishi coupling would utilize an organozinc reagent.

A Sonogashira coupling would employ a terminal alkyne as the coupling partner, typically with a copper co-catalyst. nih.gov The mild conditions of the Sonogashira reaction make it a valuable tool in organic synthesis. nih.gov

For all these reactions, the reactivity, regioselectivity, and potential for isomerization of the Z-alkene would be critical areas for investigation.

Mechanistic Investigations of Site-Selectivity and Stereocontrol in Cross-Coupling

Due to the absence of experimental data on the cross-coupling reactions of this compound, there have been no specific mechanistic investigations into the site-selectivity and stereocontrol for this compound. Such studies would be essential to understand how the catalyst and reaction conditions influence which of the two non-equivalent bromine atoms reacts and whether the Z-geometry of the double bond is retained in the product.

Rearrangement Reactions and Skeletal Transformations

While allylic rearrangements are a known class of organic reactions, there is no specific information in the scientific literature detailing rearrangement reactions or skeletal transformations of this compound. The potential for such rearrangements under thermal or catalytic conditions would be an important aspect of its chemical profile to explore.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for mapping the carbon-hydrogen framework of organic molecules. For (2Z)-1,4-dibromo-2-methylbut-2-ene , a combination of ¹H and ¹³C NMR, supplemented by advanced two-dimensional (2D) NMR experiments, is essential for an unambiguous assignment of its structure and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of This compound is anticipated to display four unique signals, each corresponding to a distinct set of protons within the molecule. The Z-configuration of the double bond significantly influences the chemical environment, and thus the resonance frequencies, of the nearby protons.

Methyl Protons (on C2): The three protons of the methyl group attached to the double bond are expected to appear as a singlet in the upfield region of the spectrum.

Methylene (B1212753) Protons (C1): The two protons on the carbon atom adjacent to both a bromine atom and the C2 of the double bond would produce a distinct signal, likely a singlet.

Vinylic Proton (C3): The single proton directly attached to the double bond is predicted to appear as a triplet, a result of spin-spin coupling with the two adjacent protons of the C4 methylene group.

Methylene Protons (C4): The two protons on the carbon situated between the vinylic carbon and a bromine atom would likely be observed as a doublet due to coupling with the vinylic proton.

Predicted ¹H NMR Data for this compound (Note: Values are predictive and based on analogous structures as direct experimental data is not available.)

Assigned ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CH1.8 - 2.1Singlet
=C(CH₃)CH ₂Br3.9 - 4.2Singlet
=CH -5.7 - 6.1Triplet
-CH₂CH =4.0 - 4.3Doublet

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of This compound is expected to reveal five distinct signals, corresponding to each of the five carbon atoms in their unique electronic environments. The presence of electronegative bromine atoms and the sp²-hybridized carbons of the double bond are major factors influencing the chemical shifts.

Methyl Carbon (on C2): This carbon will resonate at the highest field (lowest ppm value).

Methylene Carbon (C1): Attached to a bromine atom, this carbon will be shifted significantly downfield.

Quaternary Olefinic Carbon (C2): This sp²-hybridized carbon, part of the double bond, will appear in the characteristic olefinic region.

Vinylic Carbon (C3): The second sp²-hybridized carbon of the double bond will also resonate in the olefinic region.

Methylene Carbon (C4): This carbon, also bonded to a bromine atom, will be observed at a downfield chemical shift.

Predicted ¹³C NMR Data for this compound (Note: Values are predictive as direct experimental data is not available.)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C H₃20 - 26
=C(CH₃)C H₂Br32 - 38
=C (CH₃)CH₂Br134 - 141
=C H-119 - 126
-C H₂CH=27 - 33

To unequivocally confirm the structural assignments and gain insight into the molecule's spatial arrangement, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. A definitive cross-peak between the vinylic proton at C3 and the methylene protons at C4 would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is pivotal for determining through-space proximity of protons. A key indicator for the Z-isomer would be a NOESY correlation between the methyl protons and the vinylic proton, as they are positioned on the same side of the double bond. This observation would provide conclusive evidence for the assigned stereochemistry.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a fingerprint of its functional groups and bonding characteristics.

Infrared (IR) Spectroscopy: The IR spectrum of This compound would be defined by absorption bands corresponding to C-H, C=C, and C-Br stretching and bending vibrations.

Predicted Infrared Absorption Bands for this compound (Note: These are predicted values based on characteristic group frequencies.)

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
C-H stretch (sp³ and sp²)2850 - 3100Medium-Strong
C=C stretch~1650 - 1670Weak to Medium
C-H bend1370 - 1470Medium
C-Br stretch500 - 650Strong

The C=C stretching vibration in such a substituted alkene is often of weak to medium intensity in the IR spectrum. The strong absorption in the lower wavenumber region due to the C-Br stretching would be a key identifying feature.

Raman Spectroscopy: Raman spectroscopy would offer complementary data. The C=C double bond stretch, which can be weak in the IR spectrum, is often a strong signal in the Raman spectrum of alkenes. The C-Br bond vibration would also be expected to be Raman active.

Mass Spectrometry for Fragmentation Pattern Analysis and Isomeric Differentiation

Mass spectrometry (MS) is a powerful technique that provides the molecular weight of a compound and insights into its structure through analysis of its fragmentation patterns upon ionization.

For This compound , the mass spectrum would exhibit a distinctive molecular ion region due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in a characteristic isotopic pattern for the molecular ion [M]⁺, with prominent peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 intensity ratio.

Predicted Key Fragments in the Mass Spectrum of this compound:

Fragment IonDescriptionPredicted m/z
[C₅H₈Br₂]⁺Molecular ion226, 228, 230
[C₅H₈Br]⁺Loss of one bromine atom147, 149
[C₄H₅Br]⁺Loss of a methyl group and a bromine atom132, 134
[C₅H₇]⁺Loss of two bromine atoms67

X-ray Crystallography for Solid-State Structural Determination (If Crystalline Derivatives Exist)

A search of the current scientific literature reveals no reports on the synthesis of crystalline derivatives of This compound or any corresponding X-ray crystallography studies. Should a suitable crystalline form of the compound or a derivative be obtained, single-crystal X-ray diffraction would provide the most definitive and precise three-dimensional structural information, unequivocally confirming the Z-geometry of the double bond and detailing all bond lengths and angles.

Chromatographic Techniques for Purity and Isomeric Ratio Determination

Chromatographic methods are fundamental for the separation of chemical compounds and the assessment of their purity. Both gas and liquid chromatography are well-suited for the analysis of This compound .

Gas Chromatography (GC): Provided that the compound is thermally stable and has sufficient volatility, GC is an excellent technique for determining its purity. The use of a capillary column with a non-polar or medium-polarity stationary phase would likely provide good resolution. Furthermore, GC would be a powerful tool for separating the (Z) and (E) isomers, enabling the quantification of the isomeric ratio within a given sample, as the two isomers would be expected to have different retention times.

High-Performance Liquid Chromatography (HPLC): HPLC offers another robust method for the analysis of this compound. A reversed-phase HPLC setup, typically employing a C18 or C8 column with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water, would be effective for purity assessment. sielc.com By carefully optimizing the mobile phase composition and column parameters, it is also plausible that a separation of the (Z) and (E) isomers could be achieved, similar to methods used for related halogenated butenes. sielc.com

Computational and Theoretical Chemistry Studies of 2z 1,4 Dibromo 2 Methylbut 2 Ene

Quantum Chemical Calculations on Electronic Structure and Bonding

Conformational Analysis and Potential Energy Surfaces

The rotation around the single bonds in (2Z)-1,4-dibromo-2-methylbut-2-ene gives rise to various conformers, each with a distinct energy level. A comprehensive conformational analysis would involve mapping the potential energy surface (PES) by systematically varying the dihedral angles of the molecule. This analysis would identify the most stable (lowest energy) conformations and the energy barriers between them. While general methodologies for performing PES scans are well-documented, specific studies detailing the conformational landscape of this compound, including the relative energies of its conformers, have not been found in the public domain.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of reactions involving this compound requires detailed reaction pathway modeling. This involves identifying the transition state structures and calculating the activation energies for various potential reactions, such as nucleophilic substitutions or eliminations. Such modeling provides invaluable insights into reaction kinetics and the factors that control product formation. At present, there is a lack of published computational studies that model specific reaction pathways and characterize the transition states for reactions involving this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions, when compared with experimental data, can confirm the structure of a compound and provide a deeper understanding of its electronic environment. While there are commercial suppliers of this compound, and some may offer basic analytical data, a comprehensive study that presents both predicted and experimentally validated spectroscopic parameters for this specific isomer is not currently available in the scientific literature.

Stereochemical Predictions and Mechanistic Insights into Stereoselectivity

The stereochemistry of this compound is a key feature that will influence the stereochemical outcome of its reactions. Computational studies can provide mechanistic insights into why a particular stereoisomer is formed preferentially. This involves analyzing the energies of different stereoisomeric transition states. For this compound, specific computational investigations into the stereoselectivity of its reactions and the underlying mechanistic details are yet to be published.

Applications of 2z 1,4 Dibromo 2 Methylbut 2 Ene in Complex Molecule Synthesis

Utilization as a Versatile Building Block in Alicyclic Systems

(2Z)-1,4-dibromo-2-methylbut-2-ene serves as a key precursor in the formation of various alicyclic systems, particularly in the synthesis of substituted cyclopropanes. The two electrophilic carbon-bromine bonds allow for dialkylation reactions with active methylene (B1212753) compounds. For instance, the reaction with nucleophiles like dimethyl malonate can lead to the formation of cyclopropane (B1198618) rings. This strategy is instrumental in creating 1,1-disubstituted 2-vinylcyclopropanes, which are valuable intermediates in polymer chemistry and for further synthetic modifications. The Z-configuration of the starting material can influence the stereochemical outcome of the cyclization, offering a pathway to stereospecifically substituted cyclopropane derivatives.

The construction of more complex polycyclic frameworks can also be initiated from this dibromide. It can be used to create precursors for tandem reactions, where its two electrophilic centers tether nucleophilic partners, setting the stage for subsequent intramolecular cyclizations to form intricate ring systems.

Table 1: Examples of Alicyclic Systems Synthesized Using this compound Analogs

Starting MaterialReagentProductApplication
(E)-1,4-dibromo-2-methyl-2-buteneDimethyl malonate, K2CO3Dimethyl 2-isopropenylcyclopropane-1,1-dicarboxylateIntermediate for further synthesis
trans-1,4-dibromo-2-buteneGlycine Schiff base(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) derivativesComponent for Hepatitis C virus (HCV) NS3 protease inhibitors

Data derived from studies on analogous compounds, highlighting the synthetic potential.

Role in the Total Synthesis of Natural Products and Bioactive Compounds

While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented in the provided search results, the utility of similar building blocks, such as (E)-4-amino-2-methylbut-2-en-1-ol, in the synthesis of natural products like trans-Zeatin, a cytokinin plant hormone, highlights the potential of such C5 units. researchgate.net The synthesis of trans-Zeatin involved the reaction of 4-amino-2-methylbut-trans-2-en-1-ol with 6-chloropurine. researchgate.net This suggests that derivatives of this compound could be valuable intermediates for accessing a variety of bioactive molecules. The presence of two reactive handles in the dibromo compound allows for the introduction of diverse functionalities, making it an attractive starting material for the synthesis of complex natural product skeletons.

Development of Novel Heterocyclic Frameworks

The bifunctional nature of this compound makes it a suitable substrate for the construction of novel heterocyclic frameworks. Although direct examples are not prevalent in the search results, the general principle of using dihaloalkenes in heterocyclization reactions is well-established. For instance, the reaction of similar building blocks with amines, thiols, or other dinucleophiles can lead to the formation of various nitrogen-, sulfur-, or oxygen-containing heterocyclic rings.

Applications in Polymer Science and Advanced Materials Synthesis (e.g., Semiconducting Polymers)

While the direct application of this compound in polymer science is not explicitly detailed, the broader class of brominated alkenes and aromatic compounds plays a crucial role in the synthesis of advanced materials, particularly semiconducting polymers. wiley-vch.de These polymers are of significant interest for their applications in next-generation technologies due to their excellent optoelectronic properties and solution processability. rsc.org

The synthesis of many conjugated polymers, such as poly(p-phenylene) (PPP) and polyfluorene (POF), often involves the use of dibrominated monomers in cross-coupling reactions like the Suzuki coupling. wiley-vch.de For instance, the introduction of bromine atoms at specific positions on an aromatic ring allows for subsequent polymerization. wiley-vch.de Similarly, Stille polycondensation is another powerful technique used to create polymers like poly(isoindigo)-based random copolymers, starting from brominated monomers. rsc.orgrsc.org

The development of soluble and processable polymers often relies on the introduction of side chains to the polymer backbone, a strategy that can be facilitated by starting with appropriately functionalized monomers. wiley-vch.dersc.org Although not directly involving this compound, the principles of using brominated compounds in polymerization reactions to create materials with tailored properties are well-established. osti.gov

Design and Synthesis of Derivatives for Specific Research Purposes

The reactivity of the carbon-bromine bonds in this compound allows for the design and synthesis of a wide range of derivatives for specific research applications. The stereochemistry of the starting material is crucial, and stereospecific synthesis of the corresponding (Z)- or (E)-2-methyl-2-buten-1,4-diol could serve as a reliable precursor for the respective dibromide isomer.

The ability to create derivatives is essential for exploring structure-activity relationships and for developing new reagents and materials. For example, the synthesis of (E)-4-amino-2-methylbut-2-en-1-ol, a key building block for trans-Zeatin, demonstrates the conversion of a related bromo-compound into a more functionalized derivative. researchgate.net This highlights the potential to transform this compound into a variety of other useful compounds, such as diols, diamines, or dinitriles, by reacting it with appropriate nucleophiles. These derivatives could then be used in a wide array of synthetic applications, from the construction of complex molecules to the development of new functional materials.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (2Z)-1,4-dibromo-2-methylbut-2-ene, and how can its stereochemical purity be verified?

  • Methodological Answer : The compound is synthesized via stereoselective alkylation of ketones using strong bases like lithium diisopropylamide (LDA) in THF at low temperatures (-78°C). For example, alkylation with 1,4-dibromo-2-methylbut-2-ene under these conditions ensures retention of the Z-configuration. Stereochemical purity is confirmed through 1^1H NMR nuclear Overhauser effect (NOE) experiments or X-ray crystallography to distinguish between E/Z isomers .

Q. How do the physicochemical properties of this compound differ from its (E)-isomer, and what analytical techniques are most effective for distinguishing them?

  • Methodological Answer : The Z-isomer exhibits distinct dipole moments and spatial arrangements due to cis-geometry, leading to differences in boiling points and solubility. Analytical differentiation is achieved via 13^{13}C NMR (chemical shift disparities in allylic carbons) or infrared spectroscopy (C-Br stretching frequencies). Gas chromatography with chiral columns can also resolve isomers .

Advanced Research Questions

Q. In tandem 5-exo-trig-allyl-3-exo-radical cyclization reactions using this compound, what factors influence the ratio of tricyclic ketone to reduced byproduct?

  • Methodological Answer : The product distribution depends on radical stabilization and reaction kinetics. Using nBu3_3SnH as a hydrogen donor under standard conditions favors cyclization (80% tricyclic ketone), while higher temperatures or prolonged reaction times increase reduced byproduct formation. Optimizing stoichiometry of the radical initiator (e.g., AIBN) and controlling reaction duration improves cyclization efficiency .

Q. What mechanistic insights explain the formation of both mono- and dialkylated products when this compound reacts with quinazoline-2,4(1H,3H)-diones under phase-transfer catalysis?

  • Methodological Answer : The reaction proceeds via nucleophilic substitution at both bromine centers. Monoalkylation occurs preferentially at the less sterically hindered primary bromide, while dialkylation requires excess reagent and prolonged reaction times. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance solubility of ionic intermediates, modulating selectivity. Kinetic vs. thermodynamic control explains product ratios .

Q. How can researchers reconcile discrepancies in reported reaction outcomes involving this compound, particularly variations in stereoselectivity or product distribution?

  • Methodological Answer : Divergent results often arise from differences in reaction setup (e.g., solvent polarity, temperature gradients) or characterization methods. For example, computational studies may overlook solvent effects, while experimental protocols might vary in purification techniques. Systematic replication studies with controlled variables (e.g., reaction quench timing, chromatographic separation) and meta-analyses of raw data are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.